molecular formula C19H11ClF2N2O2 B4937778 Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- CAS No. 400753-03-9

Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-

Cat. No.: B4937778
CAS No.: 400753-03-9
M. Wt: 372.7 g/mol
InChI Key: LZTOJXOAAGPSHT-UHFFFAOYSA-N
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Description

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- is a synthetic organic compound that belongs to the class of phenyl ureas This compound is characterized by the presence of a urea moiety substituted with a 2-chloro-4,5-difluorophenyl group and a 3-dibenzofuranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- typically involves the reaction of 2-chloro-4,5-difluoroaniline with dibenzofuran-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with phosgene or a phosgene equivalent to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- involves its interaction with specific molecular targets. It may act as an allosteric modulator, binding to a site distinct from the active site of an enzyme or receptor, thereby altering its activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-chloro-4,5-difluorophenyl)-N’-(4-phenoxyphenyl)
  • N-(4-tert-butylbenzyl)-N’-(2-chloro-4,5-difluorophenyl)urea
  • 1-(2-chloro-4,5-difluorophenyl)-3-(3,5-dichlorophenyl)urea

Uniqueness

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- is unique due to the presence of the dibenzofuranyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-dibenzofuran-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N2O2/c20-13-8-14(21)15(22)9-16(13)24-19(25)23-10-5-6-12-11-3-1-2-4-17(11)26-18(12)7-10/h1-9H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOJXOAAGPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367308
Record name Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400753-03-9
Record name Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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